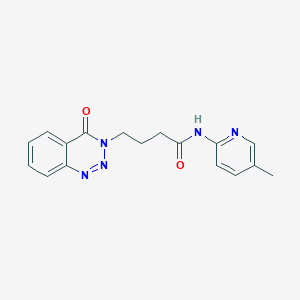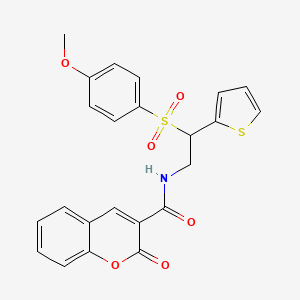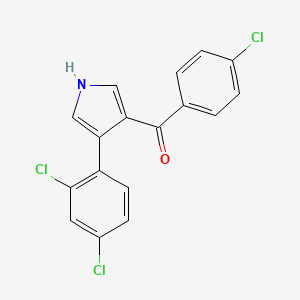![molecular formula C14H16N2O2 B2461705 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 306730-32-5](/img/structure/B2461705.png)
5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
“5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol” is a compound with the CAS Number: 306730-32-5 and a molecular weight of 244.29 .
Synthesis Analysis
The synthesis of similar compounds has been reported via the Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H16N2O2/c1-10-5-6-15-14 (7-10)16-9-11-3-4-12 (18-2)8-13 (11)17/h3-8,17H,9H2,1-2H3, (H,15,16) . The molecular structures of similar compounds have been reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems .Chemical Reactions Analysis
The compound’s structure contains an amino group, which exhibits significant basicity . The structure’s carbonyl group can be considered as an enol form, and its alcohol hydroxyl group can undergo corresponding nucleophilic substitution reactions under basic conditions .Physical and Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 244.29 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Processes : 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol has been synthesized through a reaction involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine. The optimal yield is achieved with specific molar ratios and temperatures (Bai Linsha, 2015).
Structural Characterization : The compound's structure has been characterized using various techniques, including UV-Vis, IR, 1H NMR, and X-ray crystal diffraction. Its crystal structure is detailed, indicating stability constructed by π…π packing and intramolecular hydrogen bonds, exhibiting blue fluorescence (Bai Linsha, 2015).
Molecular Structure Analysis
- Molecular Structures of Related Compounds : Studies on molecular structures of compounds similar to this compound reveal the presence of intermolecular hydrogen bonding and secondary intermolecular interactions. These compounds are important for synthesizing azo dyes and dithiocarbamate (P. A. Ajibade & F. P. Andrew, 2021).
Photodynamic Therapy Application
- Photodynamic Therapy : Research on zinc phthalocyanine substituted with related compounds shows potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Pharmaceutical Applications
- Gastric-Acid Inhibiting Compounds : The synthesis of related compounds includes 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds. This illustrates the pharmaceutical significance of related chemical structures (M. Mittelbach et al., 1988).
Biological Activity
- Inhibitory Effects on Biological Proteins : Studies indicate the inhibitory effects of related compounds towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. This suggests their potential as multifunctional lead compounds in pharmaceutical research (P. P. Nair et al., 2014).
RNA Biochemistry
- Oligoribonucleotides Synthesis : The synthesis of base-protected oligoribonucleotides with selected 2'-O-methylation, involving compounds structurally related to this compound, contributes to the study of RNA biochemistry (B. Beijer et al., 1990).
Safety and Hazards
Zukünftige Richtungen
The compound and related secondary amines are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, future directions could involve exploring these applications further.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other related compounds, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol .
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . The compound’s benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position
Eigenschaften
IUPAC Name |
5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-6-15-14(7-10)16-9-11-3-4-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPAXNKEFGDYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325983 | |
| Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306730-32-5 | |
| Record name | 5-methoxy-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)
methanone](/img/structure/B2461624.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2461627.png)

![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)
![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)
![N-(3-fluoro-4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461637.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2461638.png)




